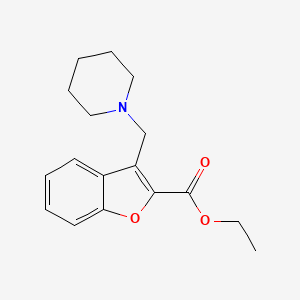
Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a piperidine moiety through a methylene bridge The ethyl ester functional group is attached to the carboxylate group on the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-bromoester, under basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzofuran intermediate with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group on the benzofuran ring with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzofuran ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced benzofuran derivatives.
Substitution: Substituted benzofuran or piperidine derivatives.
Scientific Research Applications
Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and inflammation.
Biological Studies: It can be used as a probe to study the interactions of benzofuran derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance the binding affinity of the compound to its target, while the benzofuran ring can modulate the biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(piperidin-1-ylmethyl)-1-indole-2-carboxylate: Similar structure with an indole ring instead of a benzofuran ring.
Ethyl 3-(piperidin-1-ylmethyl)-1-naphthofuran-2-carboxylate: Contains a naphthofuran ring instead of a benzofuran ring.
Ethyl 3-(piperidin-1-ylmethyl)-1-thiophen-2-carboxylate: Features a thiophene ring in place of the benzofuran ring.
Uniqueness
Ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate is unique due to the presence of the benzofuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for specific applications in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ethyl 3-(piperidin-1-ylmethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-2-20-17(19)16-14(12-18-10-6-3-7-11-18)13-8-4-5-9-15(13)21-16/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChI Key |
UAHUKQUMTUWWHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















